Enantiomeric Identity Defines Downstream Biological Activity: (R) vs. (S) vs. Racemic
The (R)-enantiomer (CAS 1932107-88-4) is the direct precursor to (R)-spiroglumide (CR 2194), a selective CCKB/gastrin receptor antagonist with an in vivo ID50 of 20.1 mg/kg (8.67–46.4 mg/kg) for inhibiting pentagastrin-induced acid hypersecretion [1]. The (S)-enantiomer (CAS 2374137-12-7) would yield (S)-spiroglumide, which has no reported CCKB activity. The racemic mixture (CAS 1824202-09-6) provides, at best, 50% of the active (R)-configured material, reducing the effective molar yield by half in any subsequent Boc-deprotection and amide coupling with the 3,5-dichlorobenzoyl-5-oxopentanoic acid moiety [2].
| Evidence Dimension | Downstream biological activity of the final product (CCKB/gastrin receptor antagonism) |
|---|---|
| Target Compound Data | (R)-spiroglumide: ID50 = 20.1 mg/kg i.v. in pentagastrin-stimulated acid secretion model (rat) |
| Comparator Or Baseline | (S)-spiroglumide: no reported CCKB antagonist activity; Racemic spiroglumide: maximum 50% active enantiomer content |
| Quantified Difference | 100% active enantiomer vs. 0% (S-enantiomer route) or ≤50% (racemic route) |
| Conditions | In vivo pentagastrin-stimulated gastric acid secretion assay in rats; CCKB receptor binding in guinea pig brain cortex |
Why This Matters
Starting with the wrong stereoisomer guarantees a biologically inactive final compound or necessitates costly chiral resolution, directly impacting project timelines and the cost per active gram of lead candidate.
- [1] TargetMol, Spiroglumide (CR-2194) product page. ID50 = 20.1 mg/kg for pentagastrin-induced acid hypersecretion. Accessed 2026-05-04. View Source
- [2] Scilit / Structure−Antigastrin Activity Relationships of New Spiroglumide Amido Acid Derivatives. Spiroglumide = (R)-4-(3,5-dichlorobenzamido)-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid. Accessed 2026-05-04. View Source
